Etodolac

Description

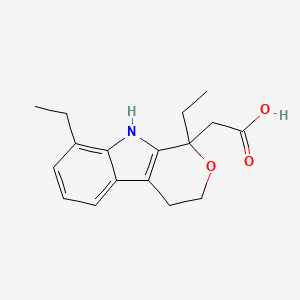

Structure

3D Structure

Properties

IUPAC Name |

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020615 | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.92e-02 g/L | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41340-25-4 | |

| Record name | Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etodolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 148 °C | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Determining the COX-2 Selectivity of Etodolac: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the essential in-vitro assays used to determine the cyclooxygenase-2 (COX-2) selectivity of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, detailed methodologies, and critical interpretation of results for the most relevant assays in the field.

Introduction: The Significance of COX-2 Selectivity

The therapeutic efficacy of NSAIDs like this compound lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] The two primary isoforms, COX-1 and COX-2, present a crucial dichotomy for drug developers. COX-1 is constitutively expressed and plays a role in maintaining physiological functions, such as protecting the stomach lining.[2] Conversely, COX-2 is typically induced during an inflammatory response.[2]

This compound is recognized for its preferential inhibition of COX-2 over COX-1.[1][3] This selectivity is advantageous as it mitigates inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][3] The precise quantification of this selectivity is paramount in drug development and is achieved through a variety of in-vitro assays.

The Arachidonic Acid Cascade and COX Inhibition

To understand the assays, it is essential to first visualize the biochemical pathway. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This compound and other NSAIDs act by blocking the active site of the COX enzymes, thus preventing this conversion.

Caption: The COX enzyme pathway and the inhibitory action of this compound.

Key In-Vitro Assays for Determining COX-2 Selectivity

Several in-vitro methods are employed to characterize the inhibitory profile of compounds like this compound. Each has its own set of advantages and limitations. The most widely accepted and informative are the human whole blood assay, purified enzyme assays, and cell-based assays.

The Human Whole Blood Assay: A Physiologically Relevant System

The human whole blood assay is considered a gold standard for assessing COX selectivity as it closely mimics the in-vivo environment.[4] This assay has the distinct advantage of accounting for drug binding to plasma proteins and cell penetration, factors that can significantly influence a drug's potency.[5][6]

Principle: The assay separately measures COX-1 activity in platelets and COX-2 activity in monocytes within the same whole blood sample.

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) during blood clotting, which is a reflection of platelet COX-1 activity.[7]

-

COX-2 Activity: Determined by measuring prostaglandin E2 (PGE2) production after stimulating monocytes with lipopolysaccharide (LPS), which induces COX-2 expression.[7]

Experimental Workflow:

Caption: Workflow for the human whole blood assay for COX-1 and COX-2.

Detailed Protocol - Human Whole Blood Assay:

COX-1 Activity (TXB2 Production):

-

Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into vacutainers without any anticoagulant.

-

Incubation with Inhibitor: Immediately aliquot 1 mL of whole blood into tubes pre-loaded with varying concentrations of this compound or vehicle control.

-

Clotting: Allow the blood to clot by incubating at 37°C for 1 hour.[6]

-

Serum Separation: Centrifuge the tubes to separate the serum.

-

TXB2 Measurement: Aspirate the serum and measure the concentration of TXB2 using a validated immunoassay (e.g., ELISA).

COX-2 Activity (PGE2 Production):

-

Blood Collection: Collect fresh venous blood into vacutainers containing an anticoagulant (e.g., heparin).

-

COX-1 Inactivation: Pre-incubate the heparinized blood with a low concentration of aspirin to irreversibly inactivate platelet COX-1.[6]

-

Incubation with Inhibitor and Stimulant: Aliquot 1 mL of the aspirin-treated blood into tubes containing various concentrations of this compound or vehicle control. Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[6]

-

Incubation: Incubate the samples at 37°C for 24 hours.[6]

-

Plasma Separation: Centrifuge the tubes to separate the plasma.

-

PGE2 Measurement: Aspirate the plasma and measure the PGE2 concentration using a validated immunoassay.

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.

Purified Enzyme Assays: A High-Throughput Approach

Assays using purified or recombinant COX-1 and COX-2 enzymes are valuable for high-throughput screening of potential inhibitors.[8] These assays offer the advantage of directly measuring the interaction between the drug and the enzyme without the complexities of a cellular environment.

Principle: The activity of purified COX-1 or COX-2 is measured in the presence of arachidonic acid and a detection reagent. The inhibitory effect of this compound is quantified by the reduction in enzyme activity. Various detection methods can be employed, including colorimetric, fluorometric, or radio-chemical approaches.[9][10]

Detailed Protocol - Fluorometric Purified Enzyme Assay:

-

Reagent Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2, a fluorogenic substrate, arachidonic acid, and various concentrations of this compound.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, enzyme (either COX-1 or COX-2), and the test compound (this compound) or vehicle control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence in a plate reader at appropriate excitation and emission wavelengths over a set period.

-

Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC50 value for each enzyme.

Cell-Based Assays: Bridging the Gap

Cell-based assays offer a middle ground between the simplicity of purified enzyme assays and the physiological relevance of the whole blood assay. These assays utilize specific cell lines that predominantly express either COX-1 or can be induced to express COX-2.

Principle: Cells are treated with this compound and then stimulated to produce prostaglandins. The amount of prostaglandin produced is measured and compared to untreated cells to determine the inhibitory effect of the drug.

Detailed Protocol - Monocyte-Based Assay: A study by Kato et al. (2001) utilized human peripheral monocytes for determining COX selectivity.[11]

-

Monocyte Isolation: Isolate monocytes from the peripheral blood of healthy volunteers.

-

COX-1 Assay:

-

Incubate unstimulated monocytes (which exclusively express COX-1) with various concentrations of this compound.

-

Add arachidonic acid to initiate prostaglandin synthesis.

-

Measure the amount of a specific prostaglandin (e.g., PGE2) produced.

-

-

COX-2 Assay:

-

Incubate monocytes with LPS to induce the expression of COX-2.

-

Add various concentrations of this compound to the LPS-stimulated cells.

-

Add arachidonic acid.

-

Measure the amount of prostaglandin produced.

-

-

Data Analysis: Calculate the IC50 values for COX-1 and COX-2 and determine the selectivity ratio.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value for each COX isoform. These values are then used to calculate the COX-1/COX-2 selectivity ratio. It is important to note that IC50 values can vary depending on the specific assay conditions.[12] Therefore, it is crucial to compare data generated using the same methodology.

Table 1: Representative IC50 Values and Selectivity Ratios for this compound

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Peripheral Monocytes | >100 | 53 | >1.9 | [11] |

| Human Whole Blood Assay | - | - | 2.4 | [13] |

| Various In-Vitro Assays | - | - | ~10 | [14] |

Note: The variability in reported values highlights the importance of standardized protocols and consistent experimental conditions.

Conclusion: A Multi-Faceted Approach to a Critical Parameter

The determination of this compound's COX-2 selectivity is not a one-size-fits-all process. A comprehensive understanding requires the application of multiple in-vitro assays. The human whole blood assay provides the most physiologically relevant data, while purified enzyme and cell-based assays offer valuable tools for high-throughput screening and mechanistic studies. By carefully selecting the appropriate assay and rigorously controlling experimental variables, researchers can accurately characterize the COX-2 selectivity of this compound, providing a solid foundation for its continued development and clinical application.

References

- BenchChem. (n.d.). A Comparative Analysis of COX-2 Selectivity: Oxaprozin vs. Celecoxib.

- Broek, M., & Leff, P. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 49(5), 453–459.

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- GlobalRx. (n.d.). Clinical Profile of this compound 600mg Extended-Release Tablet.

- Hussain, S. A. (1999). This compound: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269–275.

- Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(2), 548–554.

- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Gerna, M., Vane, J. R., & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712.

- Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 145–157.

- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Chan, C. C., Côté, B., Diaz, A., … Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558–566.

- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kudo, I. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.

- Glass, C. N., & Soyoola, E. (1994). Tissue selective inhibition of prostaglandin biosynthesis by this compound. Agents and Actions, 41(1-2), 108–114.

- BenchChem. (n.d.). A Comparative Analysis of NS-398 and this compound: COX-2 Selectivity and Anti-Inflammatory Mechanisms.

- Nutraceuticals World. (2004, March 1). COX-1 And COX-2 Anti-Inflammatory Assays.

- Hussain, S. A. (1999). This compound: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269–275.

- Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.

- Synapse. (2023, September 11). This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs.

- Jones, R. A., & Knaus, E. E. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 112–119.

- Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis.

- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Chan, C. C., Côté, B., Diaz, A., … Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558–566.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]

- 5. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pedworld.ch [pedworld.ch]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathways of Etodolac Under Stress Conditions

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID), under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical mechanisms of this compound degradation under hydrolytic, oxidative, photolytic, and thermal stress. By synthesizing data from liquid chromatography-mass spectrometry (LC-MS/MS) and other analytical techniques, we elucidate the structures of key degradation products and propose their formation pathways. This guide also presents detailed, field-proven experimental protocols for conducting forced degradation studies and a robust, self-validating stability-indicating HPLC-UV method for the accurate quantification of this compound in the presence of its degradants. The insights provided herein are critical for the development of stable pharmaceutical formulations, the establishment of meaningful shelf-life specifications, and the fulfillment of regulatory requirements.

Introduction: The Imperative of Stress Testing in Pharmaceutical Development

This compound, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a potent NSAID belonging to the pyranocarboxylic acid class.[1] It is primarily utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The stability of a drug substance like this compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.[1][2] This process is fundamental to:

-

Elucidating Degradation Pathways: Understanding the chemical transformations the drug molecule undergoes under stress helps in predicting potential degradation products that may form during storage.

-

Developing Stability-Indicating Methods: The generated degradation products are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its impurities.

-

Informing Formulation Development: Knowledge of a drug's liabilities to specific stresses (e.g., light, oxidation) guides the selection of appropriate excipients and packaging to ensure product stability.

-

Ensuring Safety and Efficacy: The identification and characterization of degradation products are crucial for assessing their potential toxicity.

This guide will systematically explore the degradation of this compound under the following stress conditions: hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal.

Hydrolytic Degradation: Unraveling the Impact of pH

Hydrolytic degradation involves the reaction of a drug substance with water, which can be catalyzed by the presence of acids or bases. This compound exhibits significant susceptibility to degradation in aqueous solutions, particularly under acidic conditions.

Acidic Hydrolysis

Under strong acidic conditions (e.g., 5 M HCl at 60°C for 8 hours), this compound undergoes complete degradation.[1] The primary degradation pathway involves the acid-catalyzed opening of the pyran ring, leading to the formation of several key degradation products.

Key Degradation Products:

-

Degradation Product I (DP-I): m/z 244

-

Degradation Product II (DP-II): m/z 190

Proposed Degradation Pathway:

The acidic environment facilitates the protonation of the ether oxygen in the pyran ring of this compound, initiating a cascade of reactions that lead to ring-opening and subsequent rearrangements. The formation of DP-I and DP-II can be rationalized through this mechanism. A common fragment ion observed at m/z 172 in the MS/MS spectra of both DP-I and DP-II suggests a shared core structure resulting from the initial degradation steps.[1]

Figure 1: Proposed pathway for the acidic degradation of this compound.

Alkaline Hydrolysis

In contrast to its lability in acidic conditions, this compound shows relatively greater stability under alkaline conditions. Treatment with 5 M NaOH at 80°C for 8 hours results in approximately 5% degradation.[1] The degradation products formed under basic conditions are generally different from those observed in acidic media, although detailed structural elucidation of these minor degradants is less commonly reported in the literature. The primary mechanism likely involves base-catalyzed hydrolysis of the carboxylic acid group, although other pathways may also contribute to a lesser extent.

Oxidative Degradation: The Role of Reactive Oxygen Species

Oxidative degradation is a common pathway for drug substances, often initiated by exposure to atmospheric oxygen or oxidizing agents. This compound is highly susceptible to oxidative stress.

Key Degradation Product:

-

Degradation Product III (DP-III): m/z 304

Forced degradation studies using 30% hydrogen peroxide (H₂O₂) at 80°C for 8 hours show significant degradation of this compound (approximately 68%).[1] The major degradation product formed has a mass-to-charge ratio (m/z) of 304. This corresponds to the introduction of an oxygen atom into the this compound molecule. Further fragmentation of this product in MS/MS analysis reveals characteristic product ions at m/z 188 and 130.[1] The most plausible structure for this degradation product is a hydroxylated derivative of this compound, likely 5-hydroxy this compound. The indole nucleus of this compound is susceptible to electrophilic attack by reactive oxygen species generated from H₂O₂, leading to hydroxylation at the 5-position of the indole ring.

Figure 2: Proposed pathway for the oxidative degradation of this compound.

Photolytic Degradation: The Impact of Light Exposure

Photostability is a critical attribute for drug substances, as exposure to light can induce degradation, leading to loss of potency and the formation of potentially harmful photoproducts. This compound exhibits sensitivity to UV radiation.

Exposure of a 500 ppm solution of this compound to UV radiation (1.2 million lux hours) results in approximately 6% degradation.[1] Interestingly, the major degradation product observed under photolytic stress also has an m/z of 304, the same as the oxidative degradation product.[1] This suggests that exposure to UV radiation can catalyze the oxidation of the this compound molecule. The energy from the UV light can generate reactive oxygen species from dissolved oxygen or water, which then attack the this compound molecule in a manner similar to that observed with hydrogen peroxide.

More detailed studies on the photochemical fate of this compound have suggested the formation of more complex structures, including a spiro compound and a macrolactam, arising from photooxidative processes involving the five-membered ring of the indole nucleus.

Thermal Degradation: Assessing Stability at Elevated Temperatures

Thermal degradation studies are performed to evaluate the stability of a drug substance at elevated temperatures. This compound demonstrates high thermal stability. When the solid drug substance is exposed to a temperature of 80°C for 48 hours, only about 1% degradation is observed.[1] This indicates that this compound is relatively robust to thermal stress in its solid form, which is a favorable characteristic for formulation and storage. The minor degradation products formed under thermal stress are not typically well-characterized due to their low abundance.

Summary of this compound Degradation under Stress Conditions

| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products (m/z) |

| Acidic Hydrolysis | 5 M HCl, 60°C, 8 hours | Complete (100%) | 244, 190 |

| Alkaline Hydrolysis | 5 M NaOH, 80°C, 8 hours | ~5% | Not specified |

| Oxidative | 30% H₂O₂, 80°C, 8 hours | ~68% | 304 |

| Photolytic | 1.2 million lux hours | ~6% | 304 |

| Thermal (Solid) | 80°C, 48 hours | ~1% | Not specified |

Data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the steps for conducting a comprehensive forced degradation study of this compound.

Materials:

-

This compound pure drug substance

-

Hydrochloric acid (HCl), 5 M

-

Sodium hydroxide (NaOH), 5 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Water bath

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent mixture, such as water:acetonitrile (50:50 v/v).

-

Acidic Degradation:

-

To a known volume of the stock solution, add an equal volume of 5 M HCl.

-

Heat the mixture in a water bath at 60°C for 8 hours.

-

After cooling, neutralize the solution with 5 M NaOH.

-

Dilute to a final concentration of approximately 500 ppm with the diluent.

-

-

Alkaline Degradation:

-

To a known volume of the stock solution, add an equal volume of 5 M NaOH.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

After cooling, neutralize the solution with 5 M HCl.

-

Dilute to a final concentration of approximately 500 ppm with the diluent.

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of 30% H₂O₂.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

Dilute to a final concentration of approximately 500 ppm with the diluent.

-

-

Thermal Degradation (Solid State):

-

Accurately weigh about 100 mg of this compound drug substance into a petri dish.

-

Place the petri dish in a temperature-controlled oven at 80°C for 48 hours.

-

After cooling, dissolve the sample in the diluent to prepare a 500 ppm solution.

-

-

Photolytic Degradation:

-

Prepare a 500 ppm solution of this compound in the diluent.

-

Expose the solution to UV radiation equivalent to 1.2 million lux hours in a photostability chamber.

-

A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

-

-

Analysis: Analyze all the stressed samples and a control (unstressed) sample using the stability-indicating HPLC method described below.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products, ensuring accurate quantification.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Methanol (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the this compound peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a suitable concentration range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The forced degradation studies of this compound reveal its susceptibility to hydrolytic (particularly acidic), oxidative, and photolytic stress, while demonstrating good stability under alkaline and thermal conditions. The primary degradation pathways involve the opening of the pyran ring under acidic conditions and oxidation of the indole nucleus under oxidative and photolytic stress. The identification of key degradation products with m/z values of 190, 244, and 304 provides a basis for understanding the chemical liabilities of the molecule.

The information presented in this guide serves as a critical resource for pharmaceutical scientists and researchers. A thorough understanding of this compound's degradation pathways is essential for the development of stable and effective drug products. The detailed experimental protocols and the validated stability-indicating HPLC method provide a practical framework for conducting these crucial studies in a scientifically sound and regulatory-compliant manner. By applying the principles and methodologies outlined herein, drug development professionals can proactively address stability challenges, ensuring the quality, safety, and efficacy of this compound-containing medicines.

References

An In-Depth Technical Guide to the Analytical Chemistry of Etodolac and Its Metabolites

Introduction

Etodolac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyranocarboxylic acid class.[1] It is primarily used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2] this compound exerts its therapeutic effects by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[2][3] Unlike many other NSAIDs, this compound is administered as a racemic mixture of its (R)- and (S)-enantiomers.[2][4] The pharmacological activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[2][5] This stereoselectivity in its mechanism of action and pharmacokinetics necessitates the use of robust and specific analytical methods for its quantitative determination in various matrices, particularly in biological fluids for pharmacokinetic and metabolic studies.

This technical guide provides a comprehensive overview of the analytical chemistry of this compound and its metabolites, designed for researchers, scientists, and professionals in drug development. The guide delves into the physicochemical properties of this compound, details various analytical methodologies for its quantification, and provides insights into the rationale behind experimental choices, ensuring scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties influence sample preparation, chromatographic separation, and detection.

| Property | Value | Reference |

| Chemical Formula | C17H21NO3 | [3] |

| Molecular Weight | 287.35 g/mol | [1][3] |

| Melting Point | 145-148 °C | [6] |

| Solubility | Practically insoluble in water; freely soluble in acetone and ethanol. | [6] |

| pKa | This compound is a weak acidic drug. | [6] |

Table 1: Key Physicochemical Properties of this compound

The acidic nature of this compound, due to its carboxylic acid moiety, is a critical factor in designing liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. By adjusting the pH of the aqueous sample below the pKa of this compound, the molecule becomes un-ionized, increasing its hydrophobicity and facilitating its extraction into an organic solvent. Conversely, adjusting the pH above the pKa will ionize the molecule, making it more water-soluble.

Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system.[7] The biotransformation of this compound results in the formation of several metabolites that are subsequently eliminated, mainly through renal excretion.[7][8] The major metabolic pathways include oxidation and glucuronidation.

The primary metabolites of this compound identified in human plasma and urine are:

-

Hydroxylated metabolites: 6-hydroxythis compound and 7-hydroxythis compound are known human metabolites.[5]

-

Glucuronide conjugates: this compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form acyl-glucuronides.[4]

The following diagram illustrates the primary metabolic transformations of this compound.

Caption: Primary metabolic pathways of this compound.

The analytical challenge lies in developing methods that can not only quantify the parent drug but also separate and quantify its various metabolites, often in the presence of endogenous matrix components.

Analytical Methodologies

A variety of analytical techniques have been employed for the determination of this compound and its metabolites in pharmaceutical formulations and biological matrices. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of this compound.[9] It offers high resolution, sensitivity, and the flexibility to be coupled with various detectors.

Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC with UV detection is a robust and cost-effective method for the routine quality control of this compound in pharmaceutical dosage forms.[10]

Experimental Protocol: RP-HPLC-UV for this compound in Tablets [10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 4.5) is commonly used.[10] The exact ratio can be optimized to achieve the desired separation.

-

Detection Wavelength: UV detection is typically performed at 227 nm or 272 nm.[10][11]

-

Sample Preparation (Tablets):

-

Weigh and finely powder a set number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., deionized water or a mixture of water and acetonitrile) and sonicate to dissolve the drug.[10]

-

Dilute to the mark with the solvent and filter the solution through a 0.45 µm filter before injection.[10]

-

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent and make further dilutions to create a calibration curve.[10]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve constructed from the standards.[10]

The following table summarizes typical chromatographic conditions for the RP-HPLC-UV analysis of this compound.

| Parameter | Condition | Reference |

| Column | C18 | [10] |

| Mobile Phase | Acetonitrile:Sodium Phosphate Buffer (pH 4.5) | [10] |

| Flow Rate | 1.0 mL/min | [10][11] |

| Detection | UV at 227 nm or 272 nm | [10][11] |

| Retention Time | Approximately 4.21 - 5.30 min | [10][11] |

Table 2: Typical Chromatographic Conditions for RP-HPLC-UV Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound and its metabolites in biological fluids, where high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice.[12][13][14] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for the detection of analytes at very low concentrations (ng/mL).[13][14]

Experimental Protocol: LC-MS/MS for this compound in Human Plasma [13][14]

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][12]

-

Column: A C18 or a chiral column for enantiomeric separation is typically used.[14][15]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., ammonium acetate or formic acid) is common.[7][13]

-

Ionization Mode: ESI in negative ion mode is often preferred for this compound due to the presence of the acidic carboxylic group.[14][15]

-

MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (IS). For this compound, a common transition is m/z 286 > 242.[14]

-

Sample Preparation (Plasma):

-

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent like acetonitrile is added to the plasma sample to precipitate proteins.[12] The supernatant is then injected into the LC-MS/MS system.

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the plasma into an immiscible organic solvent after pH adjustment. A common extraction solvent is a mixture of n-hexane and ethyl acetate.[14]

-

Solid-Phase Extraction (SPE): SPE offers cleaner extracts and higher recovery compared to PPT and LLE. C18 cartridges are often used for the extraction of this compound from plasma.[16]

-

-

Internal Standard (IS): An internal standard, a compound with similar physicochemical properties to the analyte, is added to all samples and standards to correct for variations in sample processing and instrument response. Dimenhydrinate or racemic ibuprofen are examples of internal standards used in this compound analysis.[13][14]

-

Quantification: The ratio of the peak area of the analyte to the peak area of the IS is used to construct a calibration curve and determine the concentration of this compound in the unknown samples.[13]

Caption: General workflow for LC-MS/MS analysis.

Chiral Separation

Since the pharmacological activity of this compound resides in the (S)-enantiomer, the development of stereoselective analytical methods is crucial for pharmacokinetic and pharmacodynamic studies.[2][4]

Chiral HPLC

Direct chiral separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as Chiralcel OD-H, have been successfully used for the enantiomeric resolution of this compound.[14][17]

Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.[18]

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the enantiomeric separation of this compound.[19] The separation is based on the differential migration of the enantiomers in a capillary filled with a buffer containing a chiral selector, such as a cyclodextrin.[19]

Method Validation

Any analytical method developed for the quantification of this compound and its metabolites must be rigorously validated to ensure its reliability and accuracy. The validation parameters, as per the International Council for Harmonisation (ICH) guidelines, typically include:

-

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10][11]

-

Accuracy: The closeness of the measured value to the true value.[10]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][11]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[10]

-

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[13]

Conclusion

The analytical chemistry of this compound and its metabolites is a multifaceted field that requires a deep understanding of the drug's physicochemical properties, metabolic pathways, and the principles of various analytical techniques. This guide has provided a comprehensive overview of the key analytical methodologies, from routine quality control using RP-HPLC-UV to highly sensitive bioanalysis using LC-MS/MS and chiral separation techniques. The provided protocols and discussions on method validation serve as a practical resource for scientists and researchers in the pharmaceutical industry. The continuous development of more sensitive and efficient analytical methods will undoubtedly contribute to a better understanding of the pharmacology of this compound and the development of safer and more effective therapeutic strategies.

References

- Vertex AI Search. (n.d.). This compound Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - MDPI.

- PubMed. (2019). Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of this compound: A review.

- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of this compound in pharmaceutical dosage form. International Journal of Research in Pharmaceutical Sciences, 12(2), 1335-1340.

- Sebaa, R., AlMalki, R. H., Sukkarieh, H., & Abdel Rahman, A. M. (2025). Systemic Metabolic Alterations Induced by this compound in Healthy Individuals. Metabolites, 15(8), 1013.

- ResearchGate. (n.d.). The metabolic profiles associated with this compound. (A) Seventeen...

- Akman, T. C., & Kadioglu, Y. (2019). Determination of this compound in Commercial Formulations by HPLC-UV Method. International Journal of Trend in Scientific Research and Development, 4(1), 128-132.

- Rodríguez de Pablos, R., García-Ruiz, C., Crego, A. L., & Marina, M. L. (2005). Separation of this compound enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations. Electrophoresis, 26(6), 1106-1113.

- Saxena, D., Damale, S., & Datar, A. (n.d.). INVESTIGATION OF THE IN-VITRO METABOLITES OF this compound USING LC-MS/MS TECHNIQUE. Technology Networks.

- ResearchGate. (n.d.). Enantiomeric separation of this compound in a bulk drug substance by reverse-phase chiral liquid chromatography method.

- Der Pharma Chemica. (n.d.). Method development and validation of HPLC for simultaneous determination of this compound.

- Raut, S. R., & Chandewar, A. V. (n.d.). Development and Validation of HPLC Method for Estimation of this compound in Matrix Formulation. International Journal of All Research Scientific and Technical, 3(10).

- Shaikh, A., Singh, G., Jain, N. K., & Gupta, M. K. (2017). DEVELOPMENT AND VALIDATION OF NEW SIMPLE, SENSITIVE AND VALIDATED UV-SPECTROPHOTOMETRIC AND RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF PARACETAMOL AND this compound IN MARKETED FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1769-1781.

- Brocks, D. R., & Jamali, F. (1994). This compound clinical pharmacokinetics. Clinical Pharmacokinetics, 26(4), 259-274.

- Arabian Journal of Chemistry. (2015). Ultrasound-assisted chiral derivatization of this compound with (1R)-(−)-menthyl chloroformate for the determination of this compound enantiomers.

- Srinivas, G., Vidyadhara, S., & Ramanaiah, G. (n.d.). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF this compound IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. Indo American Journal of Pharmaceutical Sciences.

- Austin Publishing Group. (2016). Development and Validation of HPLC Method for Estimation of this compound in Rat Plasma.

- Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2009). Spectrophotometric determination of this compound in pure form and pharmaceutical formulations. Acta Pharmaceutica, 59(2), 205-216.

- de Souza, I. D., de Oliveira, A. C. A. X., Lanchote, V. L., & Coelho, E. B. (2016). Enantioselective analysis of this compound in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 120, 20-25.

- ChemicalBook. (n.d.). This compound CAS#: 41340-25-4.

- Pharmapproach. (2020, July 2). This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.

- Elmongy, H., Hewala, I., Moneeb, M., & Wahbi, A.-A. (n.d.). Enantioselective HPLC-DAD method for the determination of this compound enantiomers in tablets, human plasma and application to comparative pharmacokinetic study. Department of Environmental Science.

- Bhalani, M., Subrahmanyam, E. V. S., & Shabaraya, A. R. (2024). A New RP-HPLC Method development and validation for this compound and Thiocolchicoside. International Journal for Multidisciplinary Research, 6(3).

- ResearchGate. (n.d.). Enantioselective Analysis of this compound in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics.

- PubChem. (n.d.). (+)-Etodolac. National Institutes of Health.

- ResearchGate. (2018). (PDF) Rapid and sensitive UPLC-MS/MS method for the determination of this compound in small-volume rat plasma: Application to rat real samples.

- Saxena, D., Damale, S., & Datar, A. (2016). INVESTIGATION OF IN VITRO METABOLITES OF this compound IN HUMAN HEPATIC CELL LINE AND CHICKEN LIVER TISSUE USING LC-MS/MS. International Journal of Applied Pharmaceutics, 8(3), 42-48.

- PubChem. (n.d.). This compound. National Institutes of Health.

- PubChem. (n.d.). (-)-Etodolac. National Institutes of Health.

Sources

- 1. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Etodolac | C17H21NO3 | CID 667528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 41340-25-4 [m.chemicalbook.com]

- 7. Systemic Metabolic Alterations Induced by this compound in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijfmr.com [ijfmr.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. ijtsrd.com [ijtsrd.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. iajps.com [iajps.com]

- 14. Enantioselective analysis of this compound in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aces.su.se [aces.su.se]

- 17. researchgate.net [researchgate.net]

- 18. Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation of this compound enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the In Vitro Profile of Etodolac: A Mechanistic and Methodological Exploration of Prostaglandin Synthesis Inhibition

An In-Depth Technical Guide:

Executive Summary

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) distinguished by its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[1][2] This selectivity is central to its therapeutic efficacy in managing pain and inflammation while offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4] This guide provides a detailed examination of the biochemical mechanisms underpinning this compound's action and presents a comprehensive overview of the authoritative in vitro methodologies used to characterize its effects on prostaglandin synthesis. We will dissect enzyme-based, cell-based, and whole blood assays, offering field-proven insights into experimental design, execution, and data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a granular understanding of how to assess the COX-inhibitory profile of this compound and related compounds.

Introduction: The Central Role of Prostaglandins and Cyclooxygenase

Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a vast array of physiological and pathological processes.[5] They are pivotal in inflammation, pain sensitization, fever, and maintaining homeostasis in tissues such as the gastric mucosa and kidneys.[1][3] The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[5][6]

Two primary isoforms of this enzyme are central to the mechanism of NSAIDs:

-

COX-1 (Prostaglandin G/H Synthase 1): A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate baseline physiological functions, including gastric cytoprotection and platelet aggregation.[1][3][7]

-

COX-2 (Prostaglandin G/H Synthase 2): An inducible enzyme, its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[3][7] This isoform is the primary source of prostaglandins at sites of inflammation.[8]

The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are largely attributed to the concurrent inhibition of COX-1.[3] This dichotomy drove the development of drugs like this compound, which preferentially target COX-2.[1][3]

The conversion of arachidonic acid to bioactive prostaglandins is a critical pathway in inflammatory signaling. NSAIDs, including this compound, intervene by blocking the active site of the COX enzymes, thereby preventing the synthesis of PGH2 and all subsequent downstream prostaglandins.

Detailed Protocol: Cell-Based COX Inhibition Assay

-

Cell Culture and Plating:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. [5] * Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound (and a non-selective control like indomethacin) in the appropriate vehicle (e.g., DMSO).

-

Remove the old media from the cells and add fresh media containing the various concentrations of the test compounds or vehicle control.

-

Pre-incubate for 15-30 minutes to allow for drug uptake. [7]

-

-

COX Isoform-Specific Stimulation:

-

For COX-2 Activity: Add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression. [5] * For COX-1 Activity: Use a parallel plate of cells and do not add LPS. Add arachidonic acid directly to provide the substrate for the constitutively active COX-1.

-

-

Incubation and Sample Collection:

-

Incubate the plates for a defined period (e.g., 18-24 hours for LPS stimulation) at 37°C in a CO2 incubator. [9] * After incubation, centrifuge the plates to pellet any cells and carefully collect the supernatant, which contains the secreted prostaglandins.

-

-

PGE2 Quantification:

-

Analyze the prostaglandin E2 (PGE2) concentration in the supernatant using a validated method, most commonly a competitive ELISA kit. (See Section 4.0).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression analysis. [7]

-

The WBA is a highly valued ex vivo system because it maintains the physiological environment of blood, including all cell types, plasma proteins, and cell-cell interactions, thus providing data that is often more predictive of in vivo efficacy. [10][9]The assay cleverly distinguishes between COX-1 and COX-2 activity based on the cell type and stimulus.

-

COX-1 Activity: Measured by the production of Thromboxane B2 (TXB2), the stable metabolite of Thromboxane A2. This is assessed in whole blood that is allowed to clot, a process driven by thrombin-induced platelet activation, which is a purely COX-1-dependent pathway. [9][11]* COX-2 Activity: Measured by PGE2 production in heparinized whole blood that has been stimulated with LPS for 24 hours. This stimulus induces COX-2 in monocytes within the blood sample. [9][11]

Quantification of Prostaglandin E2

Accurate quantification of the enzymatic product is critical. While several methods exist, enzyme immunoassays are the most common for screening applications due to their high throughput and sensitivity. [12] Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2

This protocol is a generalized summary based on commercially available kits. [12][13][14]

-

Principle: This is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of HRP-labeled (or other enzyme-labeled) PGE2 for binding sites on a PGE2-specific antibody that is pre-coated onto a microplate. The amount of signal is inversely proportional to the concentration of PGE2 in the sample. [14]2. Preparation:

-

Prepare a standard curve using the provided PGE2 standards of known concentrations.

-

Dilute samples (cell culture supernatants or plasma) as necessary to fall within the dynamic range of the assay. [14]3. Assay Procedure:

-

Add standards and samples to the appropriate wells of the antibody-coated 96-well plate.

-

Add the enzyme-conjugated PGE2 to all wells.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding. [12][13] * Wash the plate several times with the provided wash buffer to remove all unbound reagents.

-

Add a substrate solution (e.g., TMB). The enzyme will convert the substrate, producing a colorimetric signal.

-

Stop the reaction with a stop solution (e.g., a weak acid).

-

-

Detection and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Calculate the PGE2 concentration in the unknown samples by interpolating their absorbance values from the standard curve.

-

Conclusion

The in vitro evaluation of this compound's effect on prostaglandin synthesis definitively establishes its character as a preferential COX-2 inhibitor. [1][15]Through the systematic application of enzyme, cell-based, and whole blood assays, researchers can quantify its inhibitory potency (IC50) and selectivity. The human whole blood assay, in particular, offers a highly relevant model that closely approximates the physiological conditions under which the drug will act. [10][9]The consistent finding across these methodologies—that this compound inhibits the inducible, pro-inflammatory COX-2 enzyme at concentrations that have a much lesser effect on the constitutive, homeostatic COX-1 enzyme—provides the fundamental scientific rationale for its clinical use as an effective anti-inflammatory agent with improved gastrointestinal tolerability. [3][16]

References

- Prostaglandin E2 Parameter Assay Kit. R&D Systems. [URL: https://www.rndsystems.com/products/prostaglandin-e2-parameter-assay-kit_kge004b]

- Automated enzyme immunoassay to measure prostaglandin E2 in gingival crevicular fluid. Journal of Periodontal Research. [URL: https://onlinelibrary.wiley.com/doi/10.1111/j.1600-0765.1992.tb01816.x]

- What is the mechanism of this compound?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-etodolac-24-07-17]

- Effect of this compound on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8306148/]

- ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [URL: https://www.cloud-clone.com/product/CEA538Ge.html]

- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. SpringerLink. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-364-6_8]

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. PedWorld. [URL: https://www.pediatriconcall.

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11480591/]

- Prostaglandin E2 ELISA Kit. RayBiotech. [URL: https://www.raybiotech.com/prostaglandin-e2-elisa-kit/]

- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1874312/]

- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18759073/]

- Tissue selective inhibition of prostaglandin biosynthesis by this compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9035019/]

- PGE2 Multi-Format ELISA Kit. Arbor Assays. [URL: https://www.arborassays.com/product/k051-h-pge2-elisa-kit/]

- This compound selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8566109/]

- Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/922245/]

- Application Note: High-Throughput Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors. BenchChem. [URL: https://www.benchchem.

- The Biochemical Selectivity of Novel COX-2 Inhibitors in Whole Blood Assays of COX-isozyme Activity. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1185/030079902125001211]

- The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12531335/]

- Resolution of this compound and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6479708/]

- A radioimmunoassay for prostaglandin A1 in human peripheral blood. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1172827/]

- Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4683879/]

- A Comparative Analysis of NS-398 and this compound: COX-2 Selectivity and Anti-Inflammatory Mechanisms. BenchChem. [URL: https://www.benchchem.

- Application Notes and Protocols for In Vitro Prostaglandin E2 Synthesis Assay with Fluproquazone. BenchChem. [URL: https://www.benchchem.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [URL: https://bio-protocol.org/bio101/e124]

- Inhibition of prostaglandin biosynthesis by this compound. I. Selective activities in arthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6438061/]

- Radioimmunoassay for prostaglandins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/335804/]

- An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4419472/]

- In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21831411/]

- This compound: An overview of a selective COX-2 inhibitor. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Etodolac%3A-An-overview-of-a-selective-COX-2-Jones/b9b38461019672626e2e2e7745778a4878a87383]

- This compound: an overview of a selective COX-2 inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17638098/]

- HTRF Prostaglandin E2 Detection Kit, 500 Assay Points. Revvity. [URL: https://www.revvity.com/product/htrf-prostaglandin-e2-detection-kit-62p2apeg]

- Radioimmunoassay of prostaglandins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/625574/]

- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1565780/]

- A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflammatory Drugs. BenchChem. [URL: https://www.benchchem.

- The COX-2 Selective Blocker this compound Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3835133/]

- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assay-and_tbl1_281283627]

- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC27155/]

- Prostaglandin E2 Assay. R&D Systems. [URL: https://www.rndsystems.com/resources/protocols/prostaglandin-e2-assay]

- Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Biochemical-selectivity-assessed-as-COX-1-COX-2-IC-50-values-of-several-COX_tbl1_281282216]

- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1359648/full]

- An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835745/]

- Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study. Gut. [URL: https://gut.bmj.com/content/24/11/1069]

- This compound, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled. Platelets. [URL: https://www.tandfonline.com/doi/full/10.3109/09537104.2012.758334]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue selective inhibition of prostaglandin biosynthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The COX-2 Selective Blocker this compound Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cloud-clone.com [cloud-clone.com]

- 13. raybiotech.com [raybiotech.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. This compound selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel Etodolac Derivatives: A Technical Guide for Preclinical Drug Development

Introduction: The Rationale for Developing Novel Etodolac Derivatives and the Imperative of Early Toxicity Screening